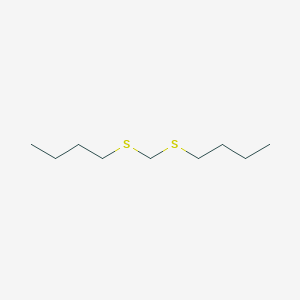
Diethanolamine, p-tert-butylbenzoate salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethanolamine, p-tert-butylbenzoate salt is a compound formed by the reaction of diethanolamine and p-tert-butylbenzoic acid. Diethanolamine is an organic compound with the formula HN(CH2CH2OH)2, known for its use in various industrial applications . p-tert-butylbenzoic acid is an aromatic carboxylic acid with a tert-butyl group attached to the benzene ring. The salt formed by these two compounds has unique properties and applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of diethanolamine, p-tert-butylbenzoate salt typically involves the reaction of diethanolamine with p-tert-butylbenzoic acid in a suitable solvent. The reaction is usually carried out under mild conditions, with the reactants being mixed in a stoichiometric ratio. The mixture is then heated to facilitate the formation of the salt, followed by cooling to precipitate the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet large-scale demands .
Analyse Des Réactions Chimiques
Types of Reactions
Diethanolamine, p-tert-butylbenzoate salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
Diethanolamine, p-tert-butylbenzoate salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diethanolamine, p-tert-butylbenzoate salt involves its interaction with specific molecular targets and pathways. The compound can act as a weak base, interacting with acidic functional groups in other molecules. This interaction can lead to changes in the molecular structure and function of the target molecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethanolamine: An organic compound with similar properties but without the p-tert-butylbenzoate group.
Triethanolamine: Another ethanolamine derivative with three hydroxyl groups instead of two.
Methyl diethanolamine: A derivative with a methyl group attached to the nitrogen atom.
Uniqueness
Diethanolamine, p-tert-butylbenzoate salt is unique due to the presence of the p-tert-butylbenzoate group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
67584-64-9 |
|---|---|
Formule moléculaire |
C15H25NO4 |
Poids moléculaire |
283.36 g/mol |
Nom IUPAC |
4-tert-butylbenzoic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C11H14O2.C4H11NO2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13;6-3-1-5-2-4-7/h4-7H,1-3H3,(H,12,13);5-7H,1-4H2 |
Clé InChI |
BSDFUUPCYXVBBN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)O.C(CO)NCCO |
Numéros CAS associés |
67584-64-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-2-carbazoyl-1,3-diketo-benzo[de]isoquinoline-5,8-disulfonic acid](/img/structure/B14158444.png)
![Chloro[(dimethylamino)(phenyl)methylidene]gold](/img/structure/B14158446.png)
![2-(Diethylamino)-N-[3-[4-(1-methylethoxy)phenyl]-4-phenylbutyl]acetamide](/img/structure/B14158447.png)
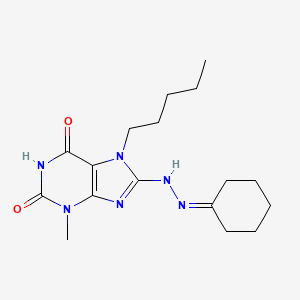


![2-amino-1-(4-butoxyphenyl)-N-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14158473.png)
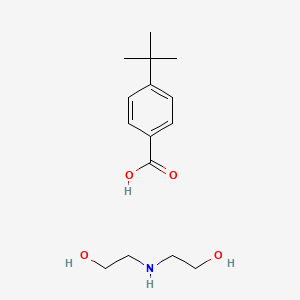
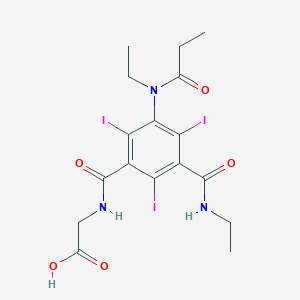
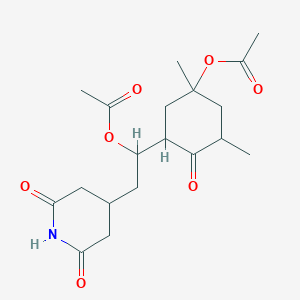
![Lithium, [2-(trimethylsilyl)ethenyl]-](/img/structure/B14158504.png)


